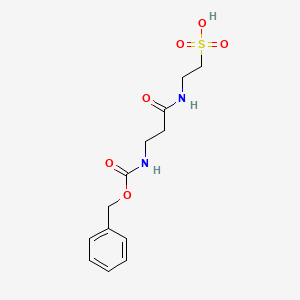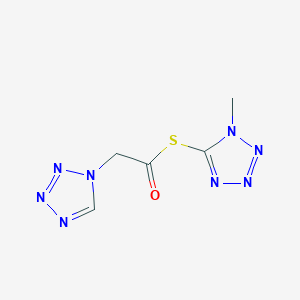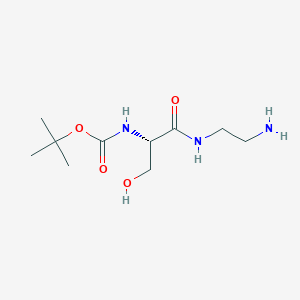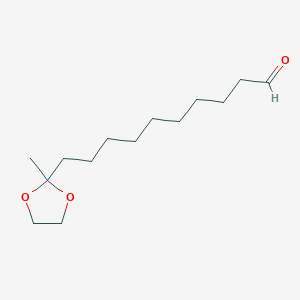
10-(2-Methyl-1,3-dioxolan-2-YL)decanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Methyl-1,3-dioxolan-2-YL)decanal is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal typically involves the reaction of decanal with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
10-(2-Methyl-1,3-dioxolan-2-YL)decanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Aplicaciones Científicas De Investigación
10-(2-Methyl-1,3-dioxolan-2-YL)decanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is explored for its potential use in drug development and as a precursor for synthesizing pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
10-(2-Methyl-1,3-dioxolan-2-YL)decanal can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in fragrances and flavors, this compound has a similar dioxolane ring but differs in its ester functional group.
2-Methyl-1,3-dioxolane: This compound is simpler in structure and is used as a solvent and reagent in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable in various applications.
Propiedades
Número CAS |
89037-03-6 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
10-(2-methyl-1,3-dioxolan-2-yl)decanal |
InChI |
InChI=1S/C14H26O3/c1-14(16-12-13-17-14)10-8-6-4-2-3-5-7-9-11-15/h11H,2-10,12-13H2,1H3 |
Clave InChI |
DMCKEXFMJFGXAW-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
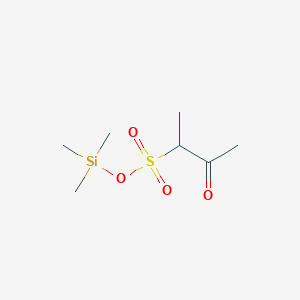



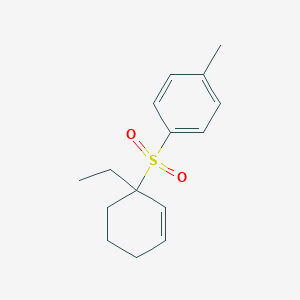
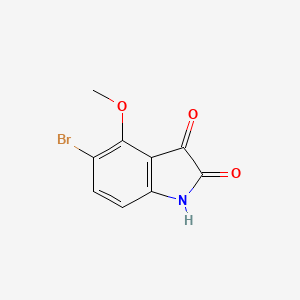

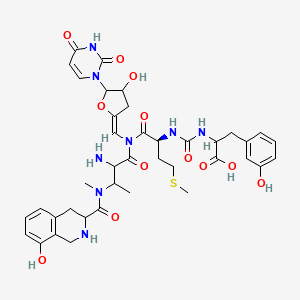
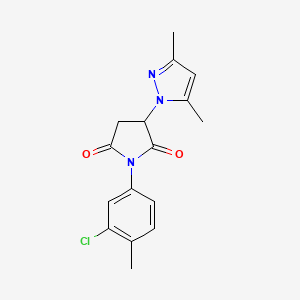
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
